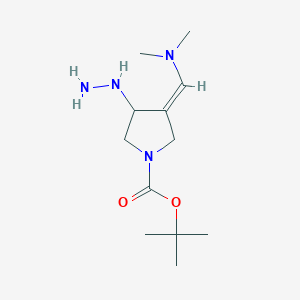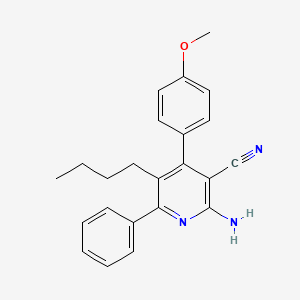
4-Chloro-5-fluoro-2-propoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-fluoro-2-propoxypyrimidine is a heterocyclic organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-propoxypyrimidine typically involves the substitution reactions on a pyrimidine ring. One common method includes the reaction of 4,5-dichloro-2-propoxypyrimidine with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-fluoro-2-propoxypyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine derivative.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-fluoro-2-propoxypyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including as an inhibitor of certain enzymes or as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of antiviral or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-5-fluoro-2-methoxypyrimidine: Similar structure but with a methoxy group instead of a propoxy group.
4-Chloro-5-fluoro-2-ethoxypyrimidine: Similar structure but with an ethoxy group instead of a propoxy group.
4-Chloro-5-fluoro-2-butoxypyrimidine: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
4-Chloro-5-fluoro-2-propoxypyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propoxy group can provide different steric and electronic effects compared to methoxy, ethoxy, or butoxy groups, potentially leading to unique properties and applications.
Eigenschaften
Molekularformel |
C7H8ClFN2O |
|---|---|
Molekulargewicht |
190.60 g/mol |
IUPAC-Name |
4-chloro-5-fluoro-2-propoxypyrimidine |
InChI |
InChI=1S/C7H8ClFN2O/c1-2-3-12-7-10-4-5(9)6(8)11-7/h4H,2-3H2,1H3 |
InChI-Schlüssel |
IQPAQSATCPVUIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=NC=C(C(=N1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-6-nitrobenzo[d]thiazole](/img/structure/B11772151.png)






![3-Amino-N-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772190.png)






